methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate
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Overview
Description
Methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate is an organic compound with the molecular formula C10H12ClNO2S It is characterized by the presence of a chlorophenyl group, a methoxy group, and an ethanimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate typically involves the reaction of 4-chlorophenol with methyl chloroacetate in the presence of a base to form methyl 4-chlorophenylacetate. This intermediate is then reacted with thioamide under appropriate conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or chlorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-methoxychalcone: Similar in structure but differs in the presence of a chalcone moiety.
4-Methoxy-4’-methylchalcone: Contains a methoxy and methyl group but lacks the ethanimidothioate moiety.
Uniqueness
Methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
827304-40-5 |
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Molecular Formula |
C10H12ClNOS |
Molecular Weight |
229.73 g/mol |
IUPAC Name |
methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate |
InChI |
InChI=1S/C10H12ClNOS/c1-8(14-2)12-13-7-9-3-5-10(11)6-4-9/h3-6H,7H2,1-2H3 |
InChI Key |
WIQSTQWIFQGMGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Cl)SC |
Origin of Product |
United States |
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